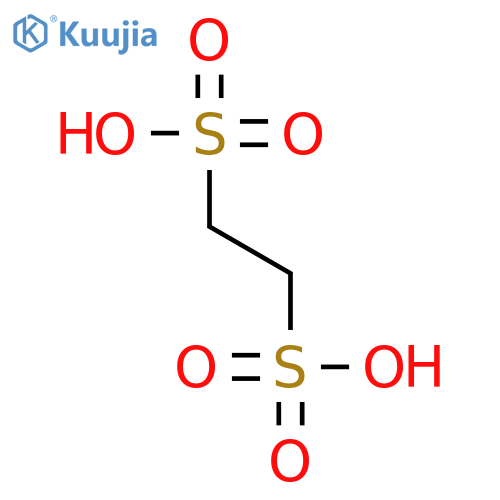Cas no 110-04-3 (Allergosil)

Allergosil structure
商品名:Allergosil
Allergosil 化学的及び物理的性質
名前と識別子
-
- 1,2-Ethanedisulfonic acid
- 1,2-Ethanedisulfonic acid hydrate
- 1,2-Ethanedisulfonic Acid Dihydrate
- ethane-1,2-disulfonic acid
- 1,2-Ethylenedisulfonicacid
- Allergosil
- Ethane-a,b-disulfonic acid
- Ethanedisulfonic acid
- Ethylenedisulfonic acid
- NSC-164
- Ethanedisulphonicacid
- 1,2-ethanedisulphonic acid
- ETHANEDISULFONIC ACID(1,2-)
- 1,2-Ethanedisulfonic Acid 1,2-ETHANEDISULFONIC ACID DIHYDRATE
- ethylene disulfonic acid
- 5,5,5-Trifluoro-L-norvaline
- UNII-DL69Y31QQV
- CS-0013283
- SCHEMBL2622
- 1,2-ethane disulfonic acid
- AFAXGSQYZLGZPG-UHFFFAOYSA-
- FT-0606456
- 1,2-ETHANEDISULFONIC ACID [MI]
- DTXSID00149089
- Ethane-1,2-disulfonic acid hydrate
- ethandisulfonic acid
- InChI=1/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)
- (S)-5,5,5-Trifluoronorvaline
- NS00020927
- EINECS 203-732-0
- 1,2-Ethylenedisulfonic acid; Allergosil; Ethane-,-disulfonic acid; Ethanedisulfonic acid
- ethane disulfonic acid
- ?1,2-Ethanedisulfonic acid
- EN300-268587
- AMY25719
- Q10859553
- 110-04-3
- 1,2 ethanedisulfonic acid
- DL69Y31QQV
- 1,2-Ethanedisulfonicacid
- CHEMBL4546972
- E0453
- 1,2-Ethylenedisulfonic acid; Allergosil; Ethane-alpha,beta-disulfonic acid; Ethanedisulfonic acid
- W-108697
- 1,2-ETHANEDISULFONIC ACID, FREE ACID
- F17739
- A858269
- Ethane-alpha,beta-disulfonic Acid; Ethanedisulfonic Acid; Ethylenedisulfonic Acid;
- DTXCID6071580
- 203-732-0
-
- MDL: MFCD04971192
- インチ: 1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)
- InChIKey: AFAXGSQYZLGZPG-UHFFFAOYSA-N
- ほほえんだ: C(CS(=O)(=O)O)S(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 189.96100
- どういたいしつりょう: 189.960579
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 114
- ひょうめんでんか: -2
じっけんとくせい
- 色と性状: 針状結晶
- 密度みつど: 1.545 (estimate)
- ゆうかいてん: 109-113 ºC
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.5630 (estimate)
- すいようせい: 解体
- PSA: 125.50000
- LogP: 0.92360
- かんど: 空気に敏感である
- マーカー: 14,3724
- ようかいせい: エタノールやエーテルに可溶である。
Allergosil セキュリティ情報
- 危険物輸送番号:2585
- 危険カテゴリコード: R34
- セキュリティの説明: S26-S36/37/39-S45-S27
-
危険物標識:

- 危険レベル:8
- 危険レベル:8
- 包装グループ:II
- ちょぞうじょうけん:しっかり閉めてください。日陰で乾燥した場所に保管する。
- 包装等級:II
- 包装カテゴリ:II
- セキュリティ用語:8
- リスク用語:R34
Allergosil 税関データ
- 税関コード:2904100000
- 税関データ:
中国税関コード:
2904100000概要:
290410000は、スルホ基の誘導体及びその塩及びエチルエステルのみを含む。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290410000個のスルホ基のみを含む誘導体、それらの塩、およびエチルエステル。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Allergosil 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083391-5g |
Ethylenedisulfonic acid |
110-04-3 | 97% | 5g |
¥45 | 2023-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RD464-5g |
Allergosil |
110-04-3 | 97%(calcd.onanh.substance) | 5g |
¥194.0 | 2022-06-10 | |
| Enamine | EN300-268587-0.5g |
ethane-1,2-disulfonic acid |
110-04-3 | 95.0% | 0.5g |
$19.0 | 2025-03-20 | |
| Enamine | EN300-268587-5g |
ethane-1,2-disulfonic acid |
110-04-3 | 95% | 5g |
$52.0 | 2023-09-11 | |
| Ambeed | A1164802-5g |
Ethane-1,2-disulfonic acid |
110-04-3 | 98% +(contains <20%H2O) | 5g |
$6.0 | 2025-02-28 | |
| Ambeed | A1164802-25g |
Ethane-1,2-disulfonic acid |
110-04-3 | 98% +(contains <20%H2O) | 25g |
$15.0 | 2025-02-28 | |
| eNovation Chemicals LLC | D954944-500g |
Ethane-1,2-disulfonic acid hydrate |
110-04-3 | 95.0% | 500g |
$810 | 2023-05-17 | |
| Apollo Scientific | OR924694-25g |
Ethane disulfonic acid |
110-04-3 | 98+% | 25g |
£15.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E70660-25g |
Ethane-1,2-disulfonic acid hydrate |
110-04-3 | 97% | 25g |
¥1062.0 | 2023-09-07 | |
| Enamine | EN300-268587-50.0g |
ethane-1,2-disulfonic acid |
110-04-3 | 95.0% | 50.0g |
$246.0 | 2025-03-20 |
Allergosil 関連文献
-
Jun Hao,Qianxin Zhang,Ping Chen,Xiaoshan Zheng,Yuliang Wu,Dan Ma,Dandan Wei,Haijin Liu,Guoguang Liu,Wenying Lv Environ. Sci.: Nano 2019 6 3374
-
Joseph Becica,Andrew B. Jackson,William G. Dougherty,W. Scott Kassel,Nathan M. West Dalton Trans. 2014 43 8738
-
Mei-Jie Wei,Ying Gao,Ke Li,Bo Li,Jia-Qi Fu,Hong-Ying Zang,Kui-Zhan Shao,Zhong-Min Su CrystEngComm 2019 21 4996
-
Russell K. Feller,Brent C. Melot,Paul M. Forster,Anthony K. Cheetham J. Mater. Chem. 2009 19 2604
110-04-3 (Allergosil) 関連製品
- 3375-50-6(2-Mercaptoethanesulfonic acid)
- 5982-56-9(1,2-Ethanedisulfonic Acid Dihydrate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 81216-14-0(7-bromohept-1-yne)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
